2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Description
The compound 2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a structurally complex acetamide derivative featuring a 2H-imidazole core substituted with a 4-bromophenyl group at position 5 and two methyl groups at positions 2 and 2. A sulfanyl (-S-) linker bridges the imidazole ring to an acetamide group, which is further substituted with a 4-methylphenyl moiety. The bromophenyl group enhances lipophilicity and may influence binding interactions, while the methyl substituents on the imidazole ring could sterically modulate reactivity or stability.
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-2,2-dimethylimidazol-4-yl]sulfanyl-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3OS/c1-13-4-10-16(11-5-13)22-17(25)12-26-19-18(23-20(2,3)24-19)14-6-8-15(21)9-7-14/h4-11H,12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIKCMYGMRKBBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(N=C2C3=CC=C(C=C3)Br)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the imidazole ring. The bromophenyl group is introduced via electrophilic substitution, followed by the formation of the sulfanyl linkage through thiolation reactions. The final step involves the acetamide formation through acylation reactions under controlled conditions, often using acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the imidazole ring can participate in hydrogen bonding or coordination with metal ions. The sulfanyl group may also play a role in redox reactions, contributing to the compound’s bioactivity.
Comparison with Similar Compounds
2-{[1-Allyl-5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide
- Key Differences :
- The imidazole ring here is substituted with an allyl group at position 1 instead of two methyl groups.
- The acetamide’s aryl group is a 4-chlorophenyl instead of 4-methylphenyl.
- Chlorine (electron-withdrawing) vs. methyl (electron-donating) on the phenyl ring could modulate electronic properties and binding affinity in biological targets .
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate
- Key Differences :
- A fluorophenyl group replaces bromophenyl, and a pyridyl group is present instead of a methylphenyl-acetamide.
- A chiral methylsulfinyl (-SOCH₃) group at position 2 introduces stereochemical complexity.
- Implications :
Analogs with Heterocyclic Replacements
N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Key Differences :
- The imidazole core is replaced with a 1,2,4-triazole ring.
- Two sulfanyl groups are present, one bridging to a 4-methylphenyl-thiomethyl substituent.
- Implications: Triazoles often exhibit distinct electronic properties and binding modes compared to imidazoles.
Functional Group Variations in Acetamide Derivatives
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide
- Key Differences: A 2-aminophenyl group replaces the bromophenyl-imidazole system. The acetamide’s aryl group is 4-methoxyphenyl.
- Methoxy groups are electron-donating, which may alter pharmacokinetic properties like absorption.
Comparative Data Table
Biological Activity
The compound 2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a synthetic organic molecule with significant potential in medicinal chemistry. Its unique structure, which includes an imidazole ring and a sulfanyl group, suggests diverse biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on recent studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of the Imidazole Ring : The initial step often involves the formation of the imidazole core through cyclization reactions.
- Introduction of the Bromophenyl Group : This is usually achieved via electrophilic substitution reactions.
- Formation of the Sulfanyl Linkage : Thiolation reactions are employed to introduce the sulfanyl group.
- Acetamide Formation : The final step involves acylation reactions to form the acetamide linkage.
These steps can be optimized for yield and purity through various techniques such as recrystallization and chromatography .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines, including:
- MCF7 (breast cancer) : The compound showed promising results in inhibiting cell proliferation, with IC50 values indicating effective potency .
- Other Cancer Cell Lines : Additional studies suggest that similar imidazole derivatives often exhibit selective activity against a range of tumor cells, reinforcing the potential of this compound as an anticancer agent .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Preliminary evaluations indicate that it may possess activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial lipid biosynthesis and interference with cellular processes .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The imidazole ring can participate in hydrogen bonding with active sites on enzymes, potentially inhibiting their function.
- Receptor Modulation : The bromophenyl group may enhance binding affinity to hydrophobic pockets in receptors, leading to modulation of signaling pathways.
- Redox Activity : The sulfanyl group may contribute to redox reactions, further influencing biological responses .
Case Studies
- Anticancer Efficacy : A study involving MCF7 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to control groups, suggesting its potential as a therapeutic agent for breast cancer .
- Antimicrobial Testing : In vitro tests against common bacterial strains indicated that compounds structurally related to this compound exhibited notable antimicrobial activity, supporting further exploration into its clinical applications .
Q & A
Q. What are the standard synthetic routes for 2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide?
The synthesis typically involves:
- Imidazole ring formation : Cyclization of precursors (e.g., amidines or α-halo ketones) under acidic/basic conditions .
- Bromophenyl introduction : Electrophilic aromatic substitution or Suzuki coupling for regioselective bromination .
- Sulfanyl linkage : Reaction of imidazole derivatives with thiols (e.g., mercaptoacetamide) in DMF or ethanol under reflux .
- Acetamide coupling : Amidation using EDCI/HOBt or carbodiimide-based reagents . Purification via recrystallization or column chromatography is critical for high purity .
Q. Which analytical techniques confirm the structural integrity of this compound?
Key methods include:
- NMR spectroscopy : H/C NMR to verify substituent positions and integration ratios .
- FT-IR : Confirmation of sulfanyl (C-S, ~600 cm) and acetamide (C=O, ~1650 cm) groups .
- Mass spectrometry (LCMS/HRMS) : Validation of molecular ion peaks (e.g., [M+H]) .
- X-ray crystallography : Resolves stereoelectronic effects and hydrogen-bonding networks (e.g., N–H⋯O interactions) .
Q. What biological activities have been reported for this compound?
Preliminary studies suggest:
- Antimicrobial activity : MIC values against Gram-positive bacteria (e.g., S. aureus) in the 5–20 µg/mL range .
- Enzyme inhibition : IC of 1.2 µM against BACE1, linked to neuroprotective potential .
- Anticancer activity : Moderate cytotoxicity (IC ~15 µM) in HeLa cells via apoptosis induction .
Q. How do key structural features influence its physicochemical properties?
- Bromophenyl group : Enhances lipophilicity (logP ~3.5) and π-π stacking with biological targets .
- Sulfanyl linkage : Prone to oxidation (forming sulfoxides/sulfones), affecting redox activity .
- 2,2-Dimethylimidazole : Steric hindrance modulates conformational flexibility and metabolic stability .
Q. What are the stability considerations for this compound under different conditions?
- Thermal stability : Decomposition >200°C (TGA data) .
- Photostability : Degrades under UV light (λ = 254 nm) due to bromophenyl C–Br bond cleavage .
- Hydrolytic stability : Susceptible to acidic/basic hydrolysis of the acetamide group (t <24 hrs at pH 2/12) .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability?
- Catalyst screening : Pd(PPh) for Suzuki coupling (yield ↑ from 45% to 78%) .
- Solvent optimization : DMF → ethanol reduces side reactions (e.g., over-oxidation) .
- Microwave-assisted synthesis : Reduces reaction time from 12 hrs to 2 hrs for imidazole cyclization .
Q. What methodologies elucidate the mechanism of action in biological systems?
- Molecular docking : Predicts binding affinity to BACE1 (ΔG = -9.8 kcal/mol) .
- Enzyme kinetics : Lineweaver-Burk plots to identify competitive/non-competitive inhibition .
- Flow cytometry : Quantifies apoptosis via Annexin V/PI staining in treated cancer cells .
Q. How can contradictions in reported bioactivity data be resolved?
- Dose-response validation : Replicate assays (e.g., MTT) across multiple cell lines to confirm IC trends .
- SAR analysis : Compare analogues (e.g., 4-chloro vs. 4-bromo substituents) to isolate structural determinants .
- Meta-analysis : Cross-reference PubChem BioAssay data (AID 1259351) for consistency .
Q. What strategies guide structure-activity relationship (SAR) studies for this compound?
- Substituent variation : Replace bromophenyl with fluorophenyl (↓ IC by 40%) or methylphenyl (↑ logP by 0.8) .
- Bioisosteric replacement : Sulfonyl for sulfanyl groups to enhance metabolic stability .
- 3D-QSAR modeling : CoMFA/CoMSIA to map electrostatic/hydrophobic fields .
Q. How can computational modeling predict interactions with biological targets?
- Density Functional Theory (DFT) : Calculates frontier orbitals (HOMO-LUMO gap = 4.1 eV) to assess reactivity .
- Molecular Dynamics (MD) : Simulates binding stability to BACE1 over 100 ns trajectories .
- ADMET prediction : SwissADME estimates moderate BBB permeability (BBB score = 0.55) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
